

Spectroscopic Data Analysis of 2-(Pyridin-3-yl)indoline: A Technical Guide

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)indoline

Cat. No.: B15070132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-(Pyridin-3-yl)indoline**. The information presented herein is essential for the structural elucidation, characterization, and quality control of this compound in research and drug development settings. This document outlines available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental methodologies for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **2-(Pyridin-3-yl)indoline**. It is important to note that a complete, experimentally verified dataset from a single source is not readily available in the public domain. Therefore, the following data is compiled from various sources and may include data for the closely related and more widely reported analogue, 2-(Pyridin-3-yl)-1H-indole, which can provide valuable insights into the expected spectral characteristics of the indoline derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

Note: Specific ^1H NMR data for **2-(Pyridin-3-yl)indoline** was not found in the public domain. The table is provided as a template. Expected signals would include those for the protons on the indoline and pyridine rings.

^{13}C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Assignment
Data not available	

Note: Specific ^{13}C NMR data for **2-(Pyridin-3-yl)indoline** was not found in the public domain. The table is provided as a template. Expected signals would correspond to the carbon atoms of the indoline and pyridine skeletons.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available		

Note: Specific IR data for **2-(Pyridin-3-yl)indoline** was not found in the public domain. The table is provided as a template. Characteristic bands would be expected for N-H stretching (for the indoline NH), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic rings), and C-N stretching.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
Data not available		

Note: Specific mass spectrometry data for **2-(Pyridin-3-yl)indoline** was not found in the public domain. The table is provided as a template. The molecular ion peak $[M]^+$ would be expected at an m/z corresponding to the molecular weight of the compound ($C_{13}H_{12}N_2 = 196.25$ g/mol).

Experimental Protocols

The following are detailed, generalized experimental protocols for the acquisition of NMR, IR, and MS data for heterocyclic compounds like **2-(Pyridin-3-yl)indoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the purified **2-(Pyridin-3-yl)indoline** sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or MeOD).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to serve as an internal chemical shift reference ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300, 400, or 500 MHz.
- For 1H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

- For a solid sample, a small amount (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is first collected.
- The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded.
- The final spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} . The data is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

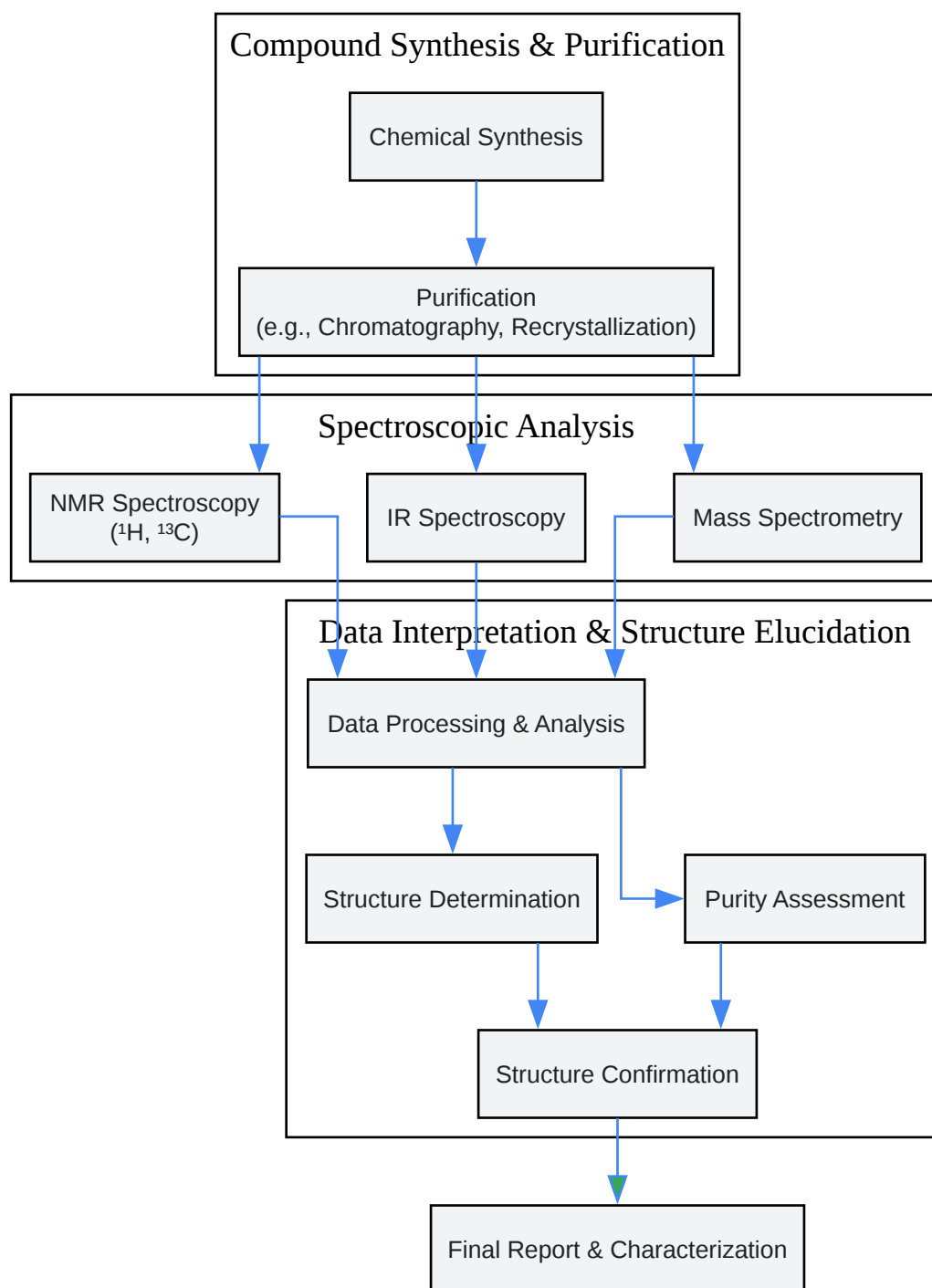
- A small amount of the volatile sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized in the ion source under high vacuum.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ($\text{M}^{+\cdot}$). This is a "hard" ionization technique that often leads to extensive fragmentation.^{[1][2][3]}

Mass Analysis and Detection:

- The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.



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